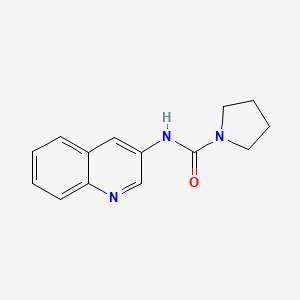

N-3-quinolinyl-1-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-3-quinolinyl-1-pyrrolidinecarboxamide" involves complex organic reactions. For example, Yang et al. (2017) synthesized N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which are structurally related, using coordinate bonds with metal ions (Yang et al., 2017). Zhang et al. (2006) developed a synthesis of pyrrolo- and pyrrolidino[1,2-a]quinolin-l-ones through Diels-Alder reactions with N-acyliminium cations (Zhang, Huang, & Wang, 2006).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple nitrogen atoms, which can form coordinate bonds with metal ions. This feature is significant in the context of their potential applications in targeted delivery systems, as demonstrated by Yang et al. (2017) (Yang et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving these compounds often lead to the formation of complex heterocyclic structures. Zhou et al. (2011) described a copper-catalyzed tandem reaction of isocyanides with N-(2-haloaryl)propiolamides for the synthesis of pyrrolo[3, 2-c]quinolin-4-ones, indicating the potential for diverse chemical reactions and properties (Zhou et al., 2011).

Physical Properties Analysis

The physical properties of such compounds include their solubility, crystalline structure, and polymorphic modifications. Shishkina et al. (2018) studied the polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, highlighting the significance of physical properties in their application (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds are often evaluated in the context of their potential biological activity. For instance, Jetter et al. (2008) explored N-pyridin-3-yl- and N-quinolin-3-yl-benzamides as modulators of the human vanilloid receptor 1 (TRPV1), indicating the exploration of chemical properties for potential therapeutic applications (Jetter et al., 2008).

Scientific Research Applications

Antibacterial Activity

A study by Largani et al. (2017) focused on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, showing effective antibacterial activity against various strains, including E. coli and S. aureus. This demonstrates the compound's potential in addressing antibiotic resistance through new molecular frameworks (Largani et al., 2017).

Cancer Research and DNA Interaction

Research on carboxamide palladium(II) complexes revealed their ability to interact with DNA and proteins, indicating potential for anticancer therapies. These complexes, including variants of N-3-quinolinyl-1-pyrrolidinecarboxamide, displayed potent cytotoxic effects against several cancer cell lines, comparable to cisplatin, with lower toxicity on normal cells (Omondi et al., 2021).

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides were identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting their potential in enhancing the efficacy of DNA damage-inducing agents in cancer therapy (Degorce et al., 2016).

Anticancer Activity

Quinoline and its derivatives, including this compound, have been explored for their anticancer activities. These compounds inhibit various cancer-related pathways, such as tyrosine kinases and DNA repair mechanisms, offering insights into the development of new anticancer drugs (Solomon & Lee, 2011).

Corrosion Inhibition

Carboxamide derivatives, including N-(quinolin-8-yl) quinoline-2-carboxamide, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This application signifies the compound's potential in industrial maintenance and protection (Erami et al., 2019).

Mechanism of Action

Target of Action

Pyrrolidinyl-N-(3-quinolyl)carboxamide, also known as N-3-quinolinyl-1-pyrrolidinecarboxamide, is a complex molecule that interacts with various targets. The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation .

Mode of Action

The compound interacts with its targets, primarily protein kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases, leading to altered cell survival and proliferation .

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with protein kinases. These pathways are primarily involved in cell survival and proliferation. The inhibition of protein kinases by the compound can lead to the disruption of these pathways, resulting in altered cell behavior .

Pharmacokinetics

This suggests that the compound is well-absorbed in the gastrointestinal tract and is distributed throughout the body, excluding the central nervous system .

Result of Action

The result of the compound’s action is primarily the inhibition of cell survival and proliferation. This is achieved through the compound’s interaction with protein kinases and the subsequent disruption of the biochemical pathways they regulate .

Action Environment

The action of pyrrolidinyl-N-(3-quinolyl)carboxamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

properties

IUPAC Name |

N-quinolin-3-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-7-3-4-8-17)16-12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWNTFPINDSULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)